3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
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Description
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of related tricyclic amides and sulfonamides, which include compounds similar to 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene. For example, Kas’yan et al. (2005) synthesized 4-azatricyclo[5.2.1.02,6]dec-8-ene and its reactions with various benzoyl and sulfonyl chlorides, followed by epoxidation with peroxyphthalic acid. The structural confirmation of these compounds was achieved using IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Kas’yan et al., 2005).
Catalysis and Oxidation
Research involving oxo-rhenium complexes demonstrates their efficiency in catalyzing the oxidation of alcohols using sulfoxides as oxidant agents. Sousa et al. (2013) found that the catalytic system involving bis(4-chlorophenyl) sulfoxide was efficient for the oxidation of primary and secondary alcohols to corresponding aldehydes and ketones (Sousa et al., 2013).
Potential Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Chemiluminescence Applications
The study by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes highlights the use of these compounds in chemiluminescence. Their research revealed that base-induced decomposition of these dioxetanes in DMSO produced light, suggesting applications in chemiluminescent assays (Watanabe et al., 2010).
Polymer Chemistry
The research by Rusu et al. (2007) on poly(azomethine sulfone)s, synthesized by reacting bis(4-chlorophenyl)sulfone with bisphenols, investigated the thermoelectric properties of these polymers. They found semiconducting properties in these materials, suggesting potential applications in polymer electronics (Rusu et al., 2007).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-11-1-3-13(4-2-11)20(17,18)16-8-10-7-12-5-6-14(10,9-16)19-12/h1-6,10,12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAIZSSSKUPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC23C=CC1O3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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